Ethyl 3-(3-Chloro-5-methylphenyl)-3-hydroxypropanoate
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Overview
Description
Ethyl 3-(3-Chloro-5-methylphenyl)-3-hydroxypropanoate is an organic compound with a complex structure that includes a chloro-substituted phenyl ring and a hydroxypropanoate ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-(3-Chloro-5-methylphenyl)-3-hydroxypropanoate typically involves the esterification of 3-(3-Chloro-5-methylphenyl)-3-hydroxypropanoic acid with ethanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In industrial settings, the production of this compound may involve more efficient and scalable methods such as continuous flow synthesis. This approach allows for better control over reaction conditions and yields, making it suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-(3-Chloro-5-methylphenyl)-3-hydroxypropanoate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The chloro group can be substituted with other nucleophiles like amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: 3-(3-Chloro-5-methylphenyl)-3-oxopropanoate.
Reduction: Ethyl 3-(3-Chloro-5-methylphenyl)-3-hydroxypropanol.
Substitution: Ethyl 3-(3-Amino-5-methylphenyl)-3-hydroxypropanoate.
Scientific Research Applications
Ethyl 3-(3-Chloro-5-methylphenyl)-3-hydroxypropanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with various biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Ethyl 3-(3-Chloro-5-methylphenyl)-3-hydroxypropanoate involves its interaction with specific molecular targets. The chloro and hydroxy groups play a crucial role in its reactivity and binding affinity to these targets. The compound may interact with enzymes or receptors, leading to modulation of biological pathways.
Comparison with Similar Compounds
Similar Compounds
Ethyl 3-(3-Chloro-5-methylphenyl)-3-oxopropanoate: Similar structure but with a carbonyl group instead of a hydroxy group.
Ethyl 3-(3-Amino-5-methylphenyl)-3-hydroxypropanoate: Similar structure but with an amino group instead of a chloro group.
Uniqueness
Ethyl 3-(3-Chloro-5-methylphenyl)-3-hydroxypropanoate is unique due to the presence of both a chloro-substituted phenyl ring and a hydroxypropanoate ester group. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry.
Properties
Molecular Formula |
C12H15ClO3 |
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Molecular Weight |
242.70 g/mol |
IUPAC Name |
ethyl 3-(3-chloro-5-methylphenyl)-3-hydroxypropanoate |
InChI |
InChI=1S/C12H15ClO3/c1-3-16-12(15)7-11(14)9-4-8(2)5-10(13)6-9/h4-6,11,14H,3,7H2,1-2H3 |
InChI Key |
AEVMKDQJBCCHQX-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC(C1=CC(=CC(=C1)C)Cl)O |
Origin of Product |
United States |
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